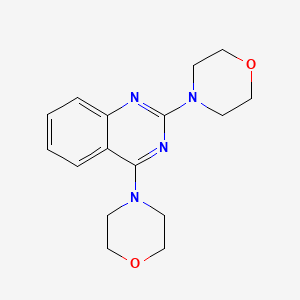

2,4-Di(morpholin-4-yl)quinazoline

Description

Propriétés

Formule moléculaire |

C16H20N4O2 |

|---|---|

Poids moléculaire |

300.36 g/mol |

Nom IUPAC |

4-(2-morpholin-4-ylquinazolin-4-yl)morpholine |

InChI |

InChI=1S/C16H20N4O2/c1-2-4-14-13(3-1)15(19-5-9-21-10-6-19)18-16(17-14)20-7-11-22-12-8-20/h1-4H,5-12H2 |

Clé InChI |

WHNJDAQFFZAULV-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1C2=NC(=NC3=CC=CC=C32)N4CCOCC4 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Anticancer Applications

Quinazolines, including 2,4-Di(morpholin-4-yl)quinazoline, have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazoline can exhibit potent antiproliferative activities against various tumor cell lines. For instance, a study demonstrated that several 2,4-disubstituted quinazoline derivatives showed significant cytotoxicity against human tumor cell lines such as CNE-2 (nasopharyngeal cancer), PC-3 (prostate carcinoma), and SMMC-7721 (liver cancer) .

Case Study: Cytotoxicity Evaluation

A systematic evaluation of cytotoxicity against different cell lines revealed that compounds derived from this compound exhibited varying degrees of effectiveness. The IC50 values for these compounds were determined using the MTT assay, highlighting their potential as effective chemotherapeutic agents.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 11d | CNE-2 | 5.4 |

| 11d | PC-3 | 6.7 |

| 11d | SMMC-7721 | 8.1 |

Antibacterial Activity

The antibacterial potential of quinazoline derivatives has also been explored. A recent study focused on the design and synthesis of quinazoline derivatives as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical targets in combating bacterial infections . Among the synthesized compounds, certain derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

The efficacy of selected compounds was assessed using the agar well diffusion method. The results indicated that some derivatives not only inhibited bacterial growth but also outperformed standard antibiotics like ampicillin.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 13 | Staphylococcus aureus | 12 |

| 15 | Escherichia coli | 10 |

Other Therapeutic Applications

Beyond anticancer and antibacterial uses, quinazolines have shown promise in various therapeutic areas:

- Antiviral Activity : Some studies suggest that quinazoline derivatives may possess antiviral properties, particularly against viral infections where traditional treatments are failing.

- Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has been noted in several studies, indicating their utility in treating conditions characterized by inflammation.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Substituent Effects on Electronic Properties

- 2,4-Di(morpholin-4-yl)quinazoline: The morpholine groups act as electron donors, stabilizing the quinazoline core and enhancing π-conjugation. This results in redshifted absorption/emission spectra compared to unsubstituted quinazolines .

- 2-Chloro-4-(morpholin-4-yl)quinazoline (JXX) : The chloro group at position 2 introduces electron-withdrawing effects, increasing reactivity for nucleophilic substitution. This contrasts with the stability of the di-morpholine derivative .

- 2,4-Di(piperidin-1-yl)quinazoline : Piperidine (a saturated six-membered ring without oxygen) provides similar steric bulk but lacks the electron-donating oxygen atom, leading to reduced polarity and solubility compared to morpholine-substituted analogs .

Fused Heterocyclic Systems

- 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one : Incorporates a fused imidazole ring, enhancing rigidity and binding affinity to the µ-opioid receptor. This structural complexity contrasts with the simpler di-morpholine derivative, which lacks fused rings but offers tunable photophysical properties .

- The tetrazole ring introduces additional hydrogen-bonding capabilities .

Solubility and Stability

- Morpholine substituents improve aqueous solubility due to their polarity and hydrogen-bonding capacity. For example, this compound exhibits better solubility in polar solvents than 2,4-di(piperidin-1-yl)quinazoline .

- Halogenated derivatives (e.g., 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline) show higher stability in organic solvents but lower bioavailability due to hydrophobicity .

Pharmacokinetic and Toxicity Profiles

- 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate : Predicted pKa of 7.76 suggests moderate blood-brain barrier penetration, similar to morpholine-containing opioids .

- 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one : Favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties due to balanced lipophilicity and molecular weight .

Méthodes De Préparation

Two-Step Synthesis via Dichloroquinazoline Intermediate

The most widely reported method involves the sequential substitution of chlorine atoms at the 2- and 4-positions of 2,4-dichloroquinazoline (7 ) with morpholine.

Step 1: Synthesis of 2,4-Dichloroquinazoline

2,4-Dichloroquinazoline is synthesized from quinazoline-2,4-dione (6 ) via chlorination with phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Typical conditions include refluxing in toluene for 5–12 hours, yielding 7 in 70–85% purity after column chromatography.

Step 2: Double Substitution with Morpholine

2,4-Dichloroquinazoline undergoes nucleophilic aromatic substitution (SNAr) with morpholine in polar aprotic solvents (e.g., DMF, acetonitrile) under basic conditions. Key parameters include:

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Combine 2,4-dichloroquinazoline (1 mmol), morpholine (2.2 mmol), and K₂CO₃ (2.2 mmol) in DMF (5 mL).

-

Heat at 90°C for 4 hours under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (ethyl acetate/hexane, 1:4).

Microwave-Assisted One-Pot Synthesis

Recent advancements utilize microwave irradiation to accelerate the substitution steps, reducing reaction times from hours to minutes.

-

Mix 2,4-dichloroquinazoline (1 mmol), morpholine (2.5 mmol), and DMAP (0.1 mmol) in acetonitrile (3 mL).

-

Irradiate at 150°C for 30 minutes in a microwave reactor.

-

Filter and wash with cold ethanol to isolate the product.

Alternative Routes from Quinazoline-2,4-diones

Direct Amination of Quinazoline-2,4-dione

Quinazoline-2,4-dione (6 ) can be directly converted to 2,4-di(morpholin-4-yl)quinazoline via a tandem chlorination-amination process.

-

Suspend 6 (1 mmol) in POCl₃ (5 mL) and DIPEA (2.5 mmol).

-

Reflux for 6 hours, then cool and add morpholine (2.5 mmol).

-

Stir at room temperature for 12 hours, followed by neutralization with NaHCO₃.

Reaction Optimization and Catalysis

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency:

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while weaker bases (Et₃N) reduce side reactions compared to strong bases like NaH.

Role of Catalysts

4-Dimethylaminopyridine (DMAP) catalyzes the substitution by activating the chloro groups via hydrogen bonding. Reactions with DMAP (10 mol%) achieve yields >90% under microwave conditions.

Mechanistic Insights

The SNAr mechanism proceeds through a Meisenheimer intermediate, where morpholine attacks the electron-deficient C2 and C4 positions of dichloroquinazoline. Density functional theory (DFT) studies confirm that the C4 position is more reactive due to greater electron deficiency.

Challenges and Limitations

Q & A

Q. What are the common synthetic routes for introducing morpholine substituents at the 2 and 4 positions of quinazoline?

Morpholine substitution typically involves nucleophilic aromatic substitution (SNAr) of chloro or other leaving groups on the quinazoline core. For example:

- Stepwise substitution : React 4-chloroquinazoline with morpholine under basic conditions (e.g., CsF in acetonitrile) to introduce the first morpholine group, followed by analogous substitution at the 2-position using a chloro precursor .

- One-pot synthesis : Use precursors like 2-aminobenzonitrile with nicotinoyl chloride hydrochloride, followed by thionation or cyclization in the presence of morpholine .

- Key reagents : Morpholine, CsF, or DIEA as a base, and polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity .

Q. Which spectroscopic and crystallographic methods are used to characterize 2,4-Di(morpholin-4-yl)quinazoline derivatives?

- X-ray crystallography : Resolves molecular geometry and confirms substitution patterns (e.g., bond angles, dihedral angles) .

- NMR spectroscopy : H and C NMR identify proton environments and substituent effects (e.g., shifts from morpholine’s electron-donating groups) .

- IR spectroscopy : Confirms functional groups (e.g., C-N stretches from morpholine at ~1100 cm) .

- Cyclic voltammetry : Assesses redox behavior, particularly for ferrocene-containing analogues, to study electron-transfer properties .

Q. What are typical challenges in achieving high yields during morpholine substitution reactions?

- Steric hindrance : Bulky substituents at adjacent positions reduce accessibility; optimize by using smaller leaving groups (e.g., Cl vs. Br) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics compared to non-polar solvents .

- Catalyst/base choice : CsF or DIEA enhances nucleophilicity of morpholine, while avoiding side reactions (e.g., hydrolysis) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the photophysical properties of morpholinyl-substituted quinazolines?

- Solvent polarity : Higher polarity stabilizes charge-transfer states, altering emission wavelengths (e.g., redshift in DMSO vs. toluene) .

- pH-dependent behavior : Protonation at the quinazoline N3 position under acidic conditions modifies electron-withdrawing capacity, affecting fluorescence quantum yields .

- Methodological approach : Use UV-vis and fluorescence spectroscopy across solvents (e.g., ethanol, dioxane) and pH buffers to map emission profiles .

Q. What computational approaches aid in predicting redox behavior and electronic structure of these compounds?

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps, charge distribution, and redox potentials. For example, DFT accurately reproduces experimental geometries and assigns oxidation events to ferrocene units in hybrid quinazolines .

- Molecular docking : Predicts binding interactions for biologically active derivatives (e.g., anti-cancer targets) .

- Software tools : Gaussian or ORCA for DFT; AutoDock for docking studies .

Q. How can contradictory results in alkylation or substitution reactions be resolved?

- Systematic parameter variation : Test reaction temperature, solvent, and catalyst ratios. For example, methylation with "soft" (CHI) vs. "hard" ((CH)SO) agents alters regioselectivity in quinazoline alkylation .

- Mechanistic studies : Use H NMR kinetics or isotopic labeling to track intermediates. highlights failed hydrazine reactions due to competing pathways, resolved by isolating intermediates .

- Cross-validation : Compare crystallographic data (XRD) with computational predictions to confirm product identity .

Q. What strategies optimize regioselectivity in di-substituted quinazoline synthesis?

- Stepwise protection/deprotection : Introduce morpholine groups sequentially using protecting groups (e.g., tert-butoxycarbonyl) at reactive sites .

- Suzuki coupling : Attach aryl/heteroaryl groups at specific positions before morpholine substitution to direct reactivity .

- Leaving group tuning : Use chloro groups at the 2- and 4-positions, which are more reactive toward SNAr than other halogens .

Q. How do steric and electronic factors influence the biological activity of di-morpholinyl quinazolines?

- Electronic effects : Morpholine’s electron-donating N and O atoms increase quinazoline’s electron density, enhancing interactions with enzymes (e.g., kinase inhibitors) .

- Steric effects : Bulky 2,4-di-morpholinyl groups may hinder binding to flat active sites; truncate substituents or introduce flexible linkers .

- Methodology : Perform 3D-QSAR studies to correlate substituent properties (e.g., Hammett constants) with activity profiles .

Q. What role do tautomeric equilibria or solvatomorphism play in analytical reproducibility?

- Tautomerism : Quinazoline derivatives can exist as 4(3H)-quinazolinone or 4-hydroxyquinazoline tautomers, affecting spectral data. Use H NMR in DMSO-d to detect tautomeric shifts .

- Solvatomorphism : Crystallize compounds in different solvents (e.g., ethanol vs. acetonitrile) to identify polymorphs, which may alter solubility and stability .

Q. How can researchers validate the purity and stability of di-morpholinyl quinazolines under storage?

- HPLC-MS : Monitor degradation products over time in accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds .

- Storage recommendations : Use inert atmospheres (argon) and desiccants to prevent hydrolysis of morpholine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.